3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol
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Overview
Description
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol is a unique organic compound characterized by its multiple triple bonds and hydroxyl groups. This compound belongs to the class of alkynes and is known for its distinctive structure, which includes two penta-1,4-diyne units connected by a central carbon atom. The presence of multiple triple bonds and hydroxyl groups makes this compound highly reactive and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol typically involves the reaction of propargyl bromide with acetylene Grignard reagents in the presence of copper(I) chloride. This reaction is carried out in tetrahydrofuran (THF) as the solvent, followed by flash distillation and gas-liquid chromatography (GLC) to isolate the desired product . An improved method involves using propargyl tosylate instead of propargyl bromide and copper(I) bromide instead of copper(I) chloride, which results in fewer by-products and higher yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol exerts its effects involves the formation of reactive intermediates, such as diradicals or carbocations, during chemical reactions. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. For example, the compound’s ability to generate ROS can result in oxidative damage to cellular components, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar reactivity but lacking the central carbon and hydroxyl groups.
Penta-1,3-diyne: Another isomer with different positioning of the triple bonds, resulting in distinct chemical properties.
Penta-1,2-dien-4-yne: A related compound with a combination of double and triple bonds, exhibiting unique reactivity.
Uniqueness
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol is unique due to its combination of multiple triple bonds and hydroxyl groups, which confer high reactivity and versatility in chemical synthesis
Properties
CAS No. |
823813-75-8 |
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Molecular Formula |
C10H4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-penta-1,4-diyn-3-ylidenepenta-1,4-diyne-1,5-diol |
InChI |
InChI=1S/C10H4O2/c1-3-9(4-2)10(5-7-11)6-8-12/h1-2,11-12H |
InChI Key |
SPRBKFWBUHHZHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CO)C#CO)C#C |
Origin of Product |
United States |
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